2-Chloro-4-(prop-1-YN-1-YL)pyrimidine
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Overview
Description
2-Chloro-4-(prop-1-YN-1-YL)pyrimidine is a heterocyclic organic compound that contains a pyrimidine ring substituted with a chlorine atom at the second position and a propynyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(prop-1-YN-1-YL)pyrimidine typically involves the reaction of 2-chloropyrimidine with propargyl alcohol in the presence of a base such as potassium tert-butoxide. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of the propargyl alcohol attacks the chlorine-substituted carbon of the pyrimidine ring, resulting in the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(prop-1-YN-1-YL)pyrimidine can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols.
Cross-coupling reactions: The compound can participate in palladium-catalyzed cross-coupling reactions with aryl halides to form new carbon-carbon bonds.
Cycloaddition reactions: The propynyl group can undergo cycloaddition reactions with azides to form triazoles.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and bases such as sodium hydride or potassium tert-butoxide.
Cross-coupling reactions: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate are typically used.
Cycloaddition reactions: Copper(I) catalysts and azides are commonly employed.
Major Products Formed
Nucleophilic substitution: Substituted pyrimidines with various functional groups.
Cross-coupling reactions: Biaryl or heteroaryl compounds.
Cycloaddition reactions: Triazole derivatives.
Scientific Research Applications
2-Chloro-4-(prop-1-YN-1-YL)pyrimidine has several applications in scientific research:
Medicinal chemistry: It serves as a building block for the synthesis of bioactive molecules, including potential anticancer and antiviral agents.
Materials science: The compound can be used in the development of novel materials with unique electronic and optical properties.
Chemical biology: It is employed in the design of molecular probes for studying biological processes.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(prop-1-YN-1-YL)pyrimidine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The propynyl group can participate in covalent bonding with nucleophilic residues in proteins, while the pyrimidine ring can engage in hydrogen bonding and π-π interactions with aromatic amino acids .
Comparison with Similar Compounds
Similar Compounds
2-Chloropyrimidine: Lacks the propynyl group and has different reactivity and applications.
4-(Prop-2-yn-1-yloxy)pyridine: Contains a pyridine ring instead of a pyrimidine ring, leading to different electronic properties and reactivity.
2-Chloro-4-(prop-2-yn-1-yloxy)pyrimidine: Similar structure but with an oxygen atom linking the propynyl group to the pyrimidine ring.
Uniqueness
2-Chloro-4-(prop-1-YN-1-YL)pyrimidine is unique due to the presence of both a chlorine atom and a propynyl group on the pyrimidine ring. This combination of functional groups allows for diverse chemical reactivity and the potential for various applications in different fields of research.
Properties
CAS No. |
811450-47-2 |
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Molecular Formula |
C7H5ClN2 |
Molecular Weight |
152.58 g/mol |
IUPAC Name |
2-chloro-4-prop-1-ynylpyrimidine |
InChI |
InChI=1S/C7H5ClN2/c1-2-3-6-4-5-9-7(8)10-6/h4-5H,1H3 |
InChI Key |
KRVODAFIAJQTMF-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC1=NC(=NC=C1)Cl |
Origin of Product |
United States |
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